An In-depth Technical Guide to 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: Structure, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1,3-Diphenyl-5-(2-aminophenyl)pyrazole: Structure, Synthesis, and Therapeutic Potential
Abstract: This technical guide provides a comprehensive analysis of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole, a heterocyclic compound of significant interest to the scientific and drug development community. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1][2][3] This document elucidates the core chemical structure, predicts physicochemical and spectroscopic properties, and presents a detailed, mechanistically-grounded synthetic protocol. Furthermore, it explores the therapeutic potential of this molecule, drawing parallels with structurally similar compounds and discussing its promise as a scaffold for developing novel CNS-active and anticancer agents. This guide is intended for researchers and professionals engaged in chemical synthesis and drug discovery, offering both foundational knowledge and field-proven insights.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a fundamental building block in the design of bioactive molecules.[1] Its unique electronic properties and structural rigidity allow it to serve as a versatile pharmacophore, capable of engaging with a wide array of biological targets through various non-covalent interactions. Derivatives of pyrazole have been successfully developed into drugs with applications spanning anti-inflammatory, analgesic, antimicrobial, and anticancer therapies, underscoring the scaffold's profound impact on modern medicine.[2][4][5] This guide focuses on a specific, functionally rich derivative: 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
Chemical Identity and Structure
Systematic Nomenclature and Key Identifiers
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IUPAC Name: 2-(1,3-Diphenyl-1H-pyrazol-5-yl)aniline
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Molecular Formula: C₂₁H₁₇N₃
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Canonical SMILES: C1=CC=C(C=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=CC=C4N
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InChI Key: A unique InChI identifier would be generated upon synthesis and registration in chemical databases.
Core Structural Features
The molecule's architecture is built upon a central 1H-pyrazole ring. This core is trisubstituted, featuring three distinct aryl groups that dictate its chemical behavior and biological activity:
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N1-Phenyl Group: A phenyl ring is attached to the N1 position of the pyrazole core. This group influences the overall electronics and lipophilicity of the molecule.
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C3-Phenyl Group: A second phenyl ring is located at the C3 position. The 1,3-diphenyl substitution pattern is a common feature in many bioactive pyrazoles.
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C5-(2-Aminophenyl) Group: At the C5 position lies the key functional component: a phenyl ring bearing an amino (-NH₂) group at the ortho position. This primary amine introduces a site for hydrogen bonding, salt formation, and further chemical modification, making it a critical determinant of the molecule's potential interactions with biological macromolecules.
Caption: 2D representation of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
Physicochemical and Spectroscopic Properties
Predicted Physicochemical Data
Quantitative prediction of a molecule's properties is essential for anticipating its behavior in biological systems. These values are calculated using computational models and are foundational for drug development.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 299.37 g/mol | Adheres to Lipinski's Rule of Five (<500 Da), favoring oral bioavailability. |
| logP (Octanol/Water) | ~4.2 | Indicates high lipophilicity, suggesting good membrane permeability but may require formulation to manage solubility. |
| Hydrogen Bond Donors | 1 (from -NH₂) | The amine group can engage in critical hydrogen bonding with target proteins. |
| Hydrogen Bond Acceptors | 3 (2 from pyrazole N, 1 from -NH₂) | Provides multiple points for interaction with biological targets. |
| Topological Polar Surface Area (TPSA) | 54.9 Ų | Suggests good potential for oral absorption and cell permeability. |
Spectroscopic Characterization Profile
The identity and purity of the synthesized compound would be confirmed using a suite of spectroscopic techniques. Below are the expected characteristic signals.
| Technique | Expected Observations | Mechanistic Justification |
| ¹H NMR | Multiplets at ~7.0-8.0 ppm (Aromatic H); Broad singlet at ~4.0-5.0 ppm (-NH₂); Singlet at ~6.5-7.0 ppm (Pyrazole C4-H). | The numerous phenyl protons will create complex, overlapping signals in the aromatic region. The amine protons are exchangeable, resulting in a broad signal. The lone proton on the pyrazole ring (C4-H) will appear as a distinct singlet. |
| ¹³C NMR | Signals at ~110-150 ppm (Aromatic & Pyrazole C); Specific pyrazole signals at ~150 ppm (C3), ~145 ppm (C5), and ~105 ppm (C4). | The carbon signals confirm the presence of the three distinct aromatic rings and the heterocyclic core. The chemical shifts of the pyrazole carbons are characteristic of their electronic environment. |
| Mass Spec (ESI+) | Predicted m/z: 300.15 [M+H]⁺ | Electrospray ionization in positive mode will protonate the molecule, primarily at one of the nitrogen atoms, yielding the mass-to-charge ratio corresponding to the molecular weight plus one proton. |
| IR Spectroscopy | Bands at ~3300-3400 cm⁻¹ (N-H stretch); ~3050 cm⁻¹ (Aromatic C-H stretch); ~1590-1600 cm⁻¹ (C=N, C=C stretch). | The N-H stretching of the primary amine will be prominent. The other bands confirm the presence of the aromatic systems and the pyrazole ring. |
Synthesis and Mechanistic Insights
Retrosynthetic Approach
The most logical and field-proven strategy for constructing a 1,3,5-trisubstituted pyrazole is through the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative.[3] For this target, the key disconnection is across the N1-N2 and N2-C3 bonds of the pyrazole ring. This reveals two primary precursors: phenylhydrazine and a β-diketone, specifically 1-(2-aminophenyl)-3-phenylpropane-1,3-dione .
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Acid-Catalyzed Cyclocondensation
This protocol describes a robust and scalable method for the synthesis of the title compound. The choice of an acid catalyst (acetic acid) is critical as it serves both as the solvent and as a proton source to activate the carbonyl groups, thereby facilitating nucleophilic attack by the hydrazine.
Step 1: Synthesis of the β-Diketone Precursor
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Reaction: Claisen condensation between methyl benzoate and 2'-aminoacetophenone.
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Procedure:
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To a stirred solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add 2'-aminoacetophenone (1.0 eq) dropwise at 0°C.
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Allow the mixture to stir for 30 minutes.
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Add methyl benzoate (1.1 eq) dropwise and allow the reaction to warm to room temperature, then reflux for 4-6 hours.
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Monitor reaction completion by TLC.
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Cool the mixture, pour it into ice water, and acidify with dilute HCl to precipitate the product, 1-(2-aminophenyl)-3-phenylpropane-1,3-dione.
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Filter, wash with cold water, and recrystallize from ethanol.
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Step 2: Cyclocondensation to Form the Pyrazole Ring
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Reaction: 1-(2-aminophenyl)-3-phenylpropane-1,3-dione with phenylhydrazine.
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Procedure:
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Suspend the synthesized β-diketone (1.0 eq) in glacial acetic acid.
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Add phenylhydrazine (1.05 eq) to the suspension.
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Heat the mixture to reflux (approx. 118°C) for 3-5 hours. The causality here is that the elevated temperature provides the necessary activation energy for both the initial condensation and the subsequent dehydration/cyclization step.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
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The crude product will precipitate. Filter the solid, wash thoroughly with water to remove acetic acid, and then with a cold 1:1 ethanol/water mixture.
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Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to yield pure 1,3-Diphenyl-5-(2-aminophenyl)pyrazole.
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Caption: Experimental workflow for the synthesis of the target compound.
Potential Applications in Drug Discovery
Rationale for Biological Activity
The structural features of 1,3-Diphenyl-5-(2-aminophenyl)pyrazole make it a compelling candidate for biological screening. The trisubstituted pyrazole core is a known privileged structure in many kinase inhibitors and CNS-active agents. The 2-aminophenyl moiety, in particular, can mimic the hinge-binding motifs found in many ATP-competitive kinase inhibitors.
Potential as a CNS-Active Agent
A structurally related compound, difenamizole (1,3-diphenyl-5-(2-dimethylaminopropionamide)-pyrazole), is known for its analgesic properties.[6] Its mechanism is believed to involve the modulation of dopamine signaling by inhibiting dopamine release and receptor binding.[6] Given the structural similarity, 1,3-Diphenyl-5-(2-aminophenyl)pyrazole could potentially interact with similar neurological targets. The primary amine could engage in different, possibly stronger, interactions within the dopamine receptor or transporter binding pockets compared to difenamizole's tertiary amine.
Caption: Hypothetical modulation of dopamine signaling by the title compound.
Potential as an Anticancer Agent
Numerous pyrazole-containing molecules have demonstrated potent anticancer activity, often by inhibiting protein kinases that are crucial for cancer cell proliferation and survival.[7] For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivatives have been investigated as potential anticancer agents.[7] The 2-aminophenyl group on the C5 position of our target molecule is a well-known "hinge-binder" motif that can anchor small molecules into the ATP-binding site of many kinases. This makes 1,3-Diphenyl-5-(2-aminophenyl)pyrazole an excellent candidate for screening against a panel of oncogenic kinases, such as EGFR, VEGFR, or Abl kinase.
Conclusion and Future Directions
1,3-Diphenyl-5-(2-aminophenyl)pyrazole is a molecule with significant untapped potential. Its structure combines the proven biological relevance of the pyrazole scaffold with key functional groups known to mediate interactions with important therapeutic targets. The synthetic route presented is robust and relies on well-understood chemical principles, making the compound accessible for further investigation.
Future research should focus on the empirical synthesis and characterization of this molecule to validate the predicted properties. Subsequently, a comprehensive biological screening program is warranted, focusing initially on its activity against panels of protein kinases relevant to oncology and its effects on key neurotransmitter systems, particularly the dopaminergic pathway. The primary amine also serves as a convenient handle for the generation of a chemical library to enable structure-activity relationship (SAR) studies, which could optimize potency and selectivity for a chosen biological target.
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